2-(4-bromobutoxy)-1,3-dimethylbenzene
Description
2-(4-Bromobutoxy)-1,3-dimethylbenzene is a substituted benzene derivative featuring a bromobutoxy (–O–(CH₂)₃–Br) group at the 2-position and methyl groups at the 1- and 3-positions. This compound combines lipophilic (methyl and bromobutoxy groups) and electrophilic (bromine) properties, making it relevant in synthetic organic chemistry and pharmaceutical intermediates.
Properties
IUPAC Name |
2-(4-bromobutoxy)-1,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-10-6-5-7-11(2)12(10)14-9-4-3-8-13/h5-7H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLQSRCWHWIDEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101286561 | |
| Record name | 2-(4-Bromobutoxy)-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2033-84-3 | |
| Record name | 2-(4-Bromobutoxy)-1,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2033-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromobutoxy)-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobutoxy)-1,3-dimethylbenzene typically involves the reaction of 1,3-dimethylbenzene with 4-bromobutanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The general reaction scheme is as follows:
1,3-dimethylbenzene+4-bromobutanolNaH or KOtBu, DMF/THFthis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase transfer catalysts can also enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromobutoxy)-1,3-dimethylbenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: The bromine atom can be reduced to form the corresponding butyl derivative.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic substitution: Formation of 2-(4-hydroxybutoxy)-1,3-dimethylbenzene, 2-(4-cyanobutoxy)-1,3-dimethylbenzene, or 2-(4-aminobutoxy)-1,3-dimethylbenzene.
Oxidation: Formation of 2-(4-bromobutoxy)-1,3-dimethylbenzyl alcohol or 2-(4-bromobutoxy)-1,3-dimethylbenzaldehyde.
Reduction: Formation of 2-(butoxy)-1,3-dimethylbenzene.
Scientific Research Applications
2-(4-bromobutoxy)-1,3-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: It may be used in studies involving the interaction of aromatic ethers with biological systems.
Mechanism of Action
The mechanism of action of 2-(4-bromobutoxy)-1,3-dimethylbenzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Comparison with Similar Compounds
Substituent Effects on Toxicity
ranks substituted benzenes by their median effective concentration (EC₅₀) against Propsilocerus akamusi larvae.
| Compound | Substituents | EC₅₀ Toxicity Ranking | Key Properties |
|---|---|---|---|
| 1,3-Dimethylbenzene | Methyl (1,3-positions) | Intermediate toxicity | Lipophilic, electron-donating |
| Nitrobenzene | Nitro (meta/para) | High toxicity | Electron-withdrawing, polar |
| Chlorobenzene | Chloro (para) | Moderate toxicity | Electrophilic, moderately polar |
| 1,2-Dimethylbenzene | Methyl (1,2-positions) | Highest toxicity | Steric hindrance, lipophilic |
| This compound | Bromobutoxy (2-), methyl (1,3) | Inferred higher toxicity | Enhanced lipophilicity (butoxy chain), electrophilic (Br) |
Key Observations :
- Positional Isomerism : 1,3-Dimethylbenzene exhibits lower toxicity than 1,2-dimethylbenzene due to reduced steric strain and metabolic reactivity . The bromobutoxy group in the target compound may further increase toxicity via bioaccumulation or reactive intermediates.
- Substituent Type: Bromine’s polarizability and leaving-group capability distinguish it from methyl or chloro groups.
Binary Mixture Interactions
and highlight synergistic or antagonistic effects in substituted benzene mixtures. For example:
Comparison with Brominated Analogs
- 4-Bromo-1,2-diaminobenzene (–6): Features amino (electron-donating) and bromo groups. The amino groups increase solubility and reactivity, contrasting with the alkoxy group in the target compound.
- 2-(Chloromethyl)-5-(1,1-dimethylethyl)-1,3-dimethylbenzene (): Chlorine’s smaller size and higher electronegativity may reduce bioaccumulation compared to bromine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
